molecular formula C19H20N4O2S2 B11127160 3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11127160
M. Wt: 400.5 g/mol
InChI Key: JBDNOZMOZPYKLW-UVTDQMKNSA-N
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Description

“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is a complex organic compound that belongs to the class of thiazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common synthetic routes may include:

    Condensation Reactions: Combining aldehydes or ketones with amines to form imines.

    Cyclization Reactions: Forming the thiazolone ring through intramolecular cyclization.

    Functional Group Modifications: Introducing allyl and isobutylamino groups through substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.

    Purification Techniques: Employing chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of the pyrimidinone ring to form dihydropyrimidines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce dihydropyrimidines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with similar thiazolone rings.

    Pyrido[1,2-a]pyrimidines: Compounds with similar pyrido[1,2-a]pyrimidine structures.

Uniqueness

“3-allyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one” is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c1-4-8-23-18(25)14(27-19(23)26)10-13-16(20-11-12(2)3)21-15-7-5-6-9-22(15)17(13)24/h4-7,9-10,12,20H,1,8,11H2,2-3H3/b14-10-

InChI Key

JBDNOZMOZPYKLW-UVTDQMKNSA-N

Isomeric SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CC(C)CNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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